molecular formula C15H16N2O2S B2833037 N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide CAS No. 923379-73-1

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2833037
CAS No.: 923379-73-1
M. Wt: 288.37
InChI Key: MQORFNGGIANCSQ-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-aminothiophene with p-tolylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar chemical properties.

    N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide: A structurally related compound with a phenyl group instead of a p-tolyl group.

    2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide: Lacks the N-methyl group but shares the core structure.

Uniqueness

N-methyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide is unique due to the presence of both the N-methyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-methyl-2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-3-5-11(6-4-10)9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQORFNGGIANCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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